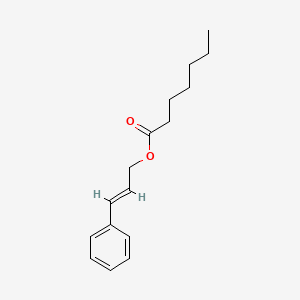
3-Phenylallyl heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylallyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 3-phenylallyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allylic group to a corresponding epoxide or diol.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, under atmospheric or elevated pressure.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Carboxylic acids, alcohols.
科学研究应用
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s ester linkage and aromatic structure make it a candidate for studying enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
作用机制
The mechanism of action of 3-Phenylallyl heptanoate primarily involves its hydrolysis to release 3-phenylallyl alcohol and heptanoic acid. Enzymes such as esterases catalyze this hydrolysis, leading to the formation of the active components. The released 3-phenylallyl alcohol can undergo further metabolic transformations, while heptanoic acid can enter various metabolic pathways, including fatty acid oxidation.
相似化合物的比较
3-Phenylallyl heptanoate can be compared with other esters of heptanoic acid and phenylallyl alcohol:
Heptanoic acid methyl ester: Similar in structure but lacks the aromatic phenyl group, making it less versatile in aromatic substitution reactions.
Phenylallyl acetate: Contains a shorter acyl chain, which may affect its physical properties and reactivity.
Benzyl heptanoate: Similar ester linkage but with a benzyl group instead of an allyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of an aromatic ring and an allylic ester, providing a balance of reactivity and stability that is valuable in various applications.
属性
CAS 编号 |
71607-52-8 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
[(E)-3-phenylprop-2-enyl] heptanoate |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-8-13-16(17)18-14-9-12-15-10-6-5-7-11-15/h5-7,9-12H,2-4,8,13-14H2,1H3/b12-9+ |
InChI 键 |
HVSYFKKRNSYXHZ-FMIVXFBMSA-N |
手性 SMILES |
CCCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
规范 SMILES |
CCCCCCC(=O)OCC=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




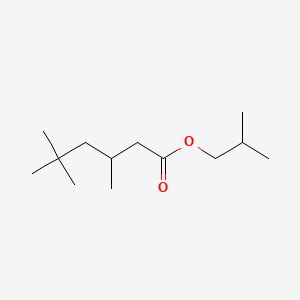
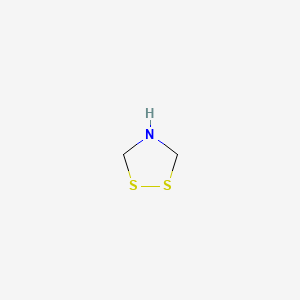
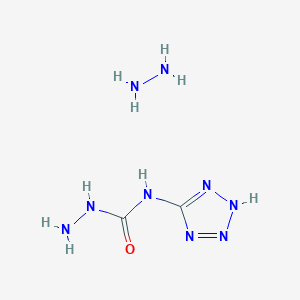
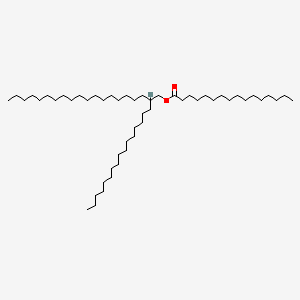
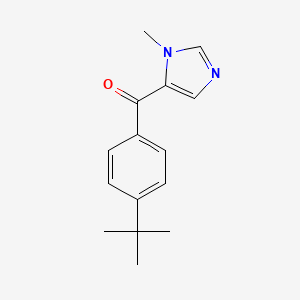
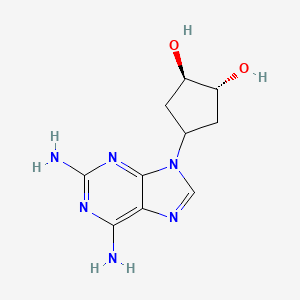
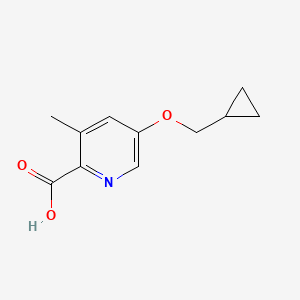
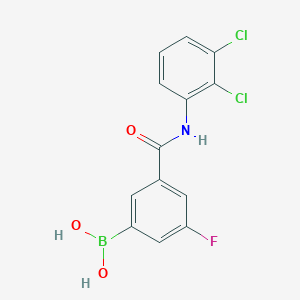
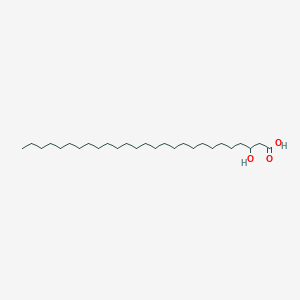
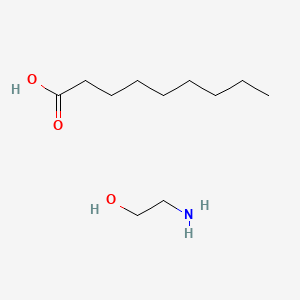
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
